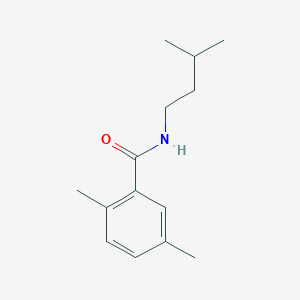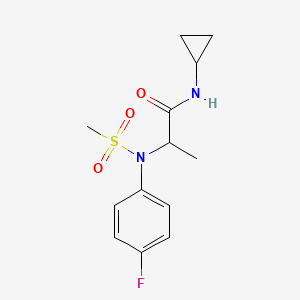![molecular formula C21H29N5O B5422228 1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,4'-bipiperidin-4-ol](/img/structure/B5422228.png)
1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,4'-bipiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,4'-bipiperidin-4-ol, also known as DM-1, is a small molecule drug that has shown promising results in scientific research for cancer treatment. DM-1 belongs to the class of drugs known as antibody-drug conjugates (ADCs), which are designed to selectively target cancer cells while sparing healthy cells.
Mécanisme D'action
1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,4'-bipiperidin-4-ol is an ADC that consists of an antibody that recognizes a specific protein on the surface of cancer cells and a cytotoxic drug that is released inside the cell upon internalization of the antibody-drug complex. Once this compound binds to the targeted cancer cell, it is internalized through endocytosis. The acidic environment inside the endosome triggers the release of the cytotoxic drug, which then binds to tubulin and disrupts the microtubule network, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have potent anticancer activity in vitro and in vivo. It has a high affinity for its target protein and is selectively internalized by cancer cells, leading to minimal toxicity to healthy cells. This compound has also been shown to overcome drug resistance in cancer cells and synergize with other anticancer drugs. However, this compound can also cause some side effects, such as neutropenia, thrombocytopenia, and peripheral neuropathy.
Avantages Et Limitations Des Expériences En Laboratoire
1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,4'-bipiperidin-4-ol is a valuable tool for scientific research in cancer biology and drug development. It allows researchers to study the mechanism of action of ADCs and to test the efficacy of novel ADCs in preclinical models. This compound is also useful for investigating drug resistance mechanisms and for developing strategies to overcome resistance. However, this compound is relatively expensive and requires specialized expertise for synthesis and handling.
Orientations Futures
There are several future directions for research on 1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,4'-bipiperidin-4-ol and ADCs. One area of focus is the optimization of the linker and antibody components to improve the stability and efficacy of ADCs. Another area of research is the development of novel cytotoxic drugs that can overcome resistance mechanisms. Additionally, there is a need for better understanding of the pharmacokinetics and pharmacodynamics of ADCs in vivo, as well as their toxicity profiles. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound and other ADCs in cancer patients.
Méthodes De Synthèse
1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,4'-bipiperidin-4-ol is synthesized through a series of chemical reactions starting from 2,6-dimethylpyridine-3-carboxylic acid and 4-bromo-1,1'-biphenyl-4-carboxylic acid. The synthesis involves the formation of a pyrimidine ring and a piperidine ring, followed by coupling with a linker molecule and a cytotoxic drug, maytansine. The final product is purified through chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,4'-bipiperidin-4-ol has been extensively studied for its anticancer activity in preclinical and clinical trials. It has been shown to be effective against various types of cancer, including breast, lung, ovarian, and bladder cancer. This compound works by binding to a specific protein called tubulin, which is essential for cell division. By inhibiting tubulin function, this compound disrupts the cell cycle and induces cell death in cancer cells.
Propriétés
IUPAC Name |
1-[1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]piperidin-4-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-15-3-4-19(16(2)23-15)20-5-10-22-21(24-20)26-11-6-17(7-12-26)25-13-8-18(27)9-14-25/h3-5,10,17-18,27H,6-9,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHUULYEVIGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NC(=NC=C2)N3CCC(CC3)N4CCC(CC4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5422163.png)
![3-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]-6-methyl-4H-chromen-4-one](/img/structure/B5422184.png)


![3-(4-methyl-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B5422202.png)
![2-methoxy-6-[3-(4-methylphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5422203.png)
![1-allyl-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B5422210.png)

![7-[(dimethylamino)(4-methylphenyl)acetyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5422221.png)
![5-(2-furyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5422225.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5422230.png)

![(1S*,6R*)-9-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5422238.png)
![3-[4-(diethylamino)-3-nitrophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5422242.png)